Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride
Description
Fourier-Transform Infrared (FTIR) Spectroscopy
Key absorption bands include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (100 MHz, CDCl₃) :
- δ 170.5 : Ester carbonyl carbons.
- δ 137.2–127.8 : Benzyl aromatic carbons.
- δ 63.1 : OCH₂CH₂OAc methylene carbons.
- δ 54.3 : Quaternary ammonium center.
Mass Spectrometry (MS)
- ESI-MS (positive mode) :
- m/z 513.4 [M–Cl]⁺ : Molecular ion corresponding to the cationic ammonium core.
- m/z 457.3 : Loss of one acetate group (–OAc).
- m/z 173.1 : Benzyl fragment (C₇H₇⁺).
Properties
CAS No. |
93777-18-5 |
|---|---|
Molecular Formula |
C27H46ClNO4 |
Molecular Weight |
484.1 g/mol |
IUPAC Name |
bis(2-acetyloxyethyl)-benzyl-dodecylazanium;chloride |
InChI |
InChI=1S/C27H46NO4.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-28(20-22-31-25(2)29,21-23-32-26(3)30)24-27-17-14-13-15-18-27;/h13-15,17-18H,4-12,16,19-24H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XBEANSGDACVEFX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCOC(=O)C)(CCOC(=O)C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride typically involves the quaternization of dodecylamine with benzyl chloride, followed by the acetylation of the resulting product with acetic anhydride . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified through processes such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Hydrolysis and Stability
The acetoxy groups are susceptible to hydrolysis under acidic or alkaline conditions:
| Condition | Reaction Pathway | Byproducts |
|---|---|---|
| Acidic (HCl) | Ester hydrolysis → hydroxyethyl groups | Acetic acid |
| Alkaline (NaOH) | Saponification → carboxylate intermediates | Sodium acetate |
This reactivity is consistent with other acetoxy-functionalized quaternary ammonium compounds .
Thermal Decomposition
Quaternary ammonium salts with labile ester groups decompose upon heating. For example:
-
At temperatures >150°C, decarboxylation and elimination reactions release acetic acid and form unsaturated alkenes or aromatic byproducts .
-
Degradation pathways may generate benzyl chloride or dodecene, depending on conditions .
Reactivity with Oxidizing Agents
-
Hypochlorite (NaOCl) : Oxidative cleavage of the dodecyl chain may occur, yielding shorter-chain carboxylic acids .
-
Hydrogen peroxide (H₂O₂) : The benzyl group can undergo oxidation to benzoic acid derivatives .
Surface-Active Behavior
The compound’s amphiphilic structure enables micelle formation in aqueous solutions. Critical micelle concentration (CMC) and aggregation behavior are influenced by:
-
Alkyl chain length (dodecyl → moderate hydrophobicity).
-
Acetoxy groups (polar head groups enhance water solubility) .
Biological Interactions
While not directly studied, analogs like benzyldimethyldodecyl ammonium chloride exhibit antimicrobial activity via membrane disruption . The acetoxy groups may alter bioavailability or toxicity profiles.
Key Limitations in Available Data:
-
No direct studies on Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride were found; inferences rely on structurally related compounds .
-
Experimental data for hydrolysis and thermal stability are extrapolated from benzoxonium chloride and other quaternary ammonium salts .
Further experimental work is needed to validate these proposed reaction pathways.
Scientific Research Applications
Antimicrobial Activity
Quaternary ammonium compounds, including Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride, are widely recognized for their antimicrobial properties. They are effective against a broad spectrum of microorganisms, making them suitable for use as disinfectants in healthcare settings. A systematic review highlighted the effectiveness of quaternary ammonium compounds in reducing microbial load on surfaces in hospitals, thus preventing nosocomial infections .
Analytical Chemistry
This compound has been employed in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. A study demonstrated its application in reverse-phase HPLC, where it served as a surfactant to enhance the solubility of hydrophobic analytes. The mobile phase typically consists of acetonitrile and water, with modifications for mass spectrometry compatibility .
Drug Delivery Systems
The amphiphilic nature of this compound makes it an excellent candidate for drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Research has shown that formulations incorporating this compound can enhance the therapeutic efficacy of certain drugs by facilitating their transport across biological membranes.
Surface Modification
In materials science, this compound is utilized for surface modification to impart antimicrobial properties to various substrates. Coatings containing quaternary ammonium compounds have been developed for medical devices and surfaces to reduce bacterial adhesion and biofilm formation, thereby enhancing device longevity and patient safety.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the efficacy of surfaces treated with this compound in a hospital setting. The results indicated a significant reduction in bacterial counts on treated surfaces compared to untreated controls, demonstrating its potential as an effective disinfectant .
Case Study 2: HPLC Analysis
In a research project focusing on environmental pollutants, this compound was utilized as a mobile phase additive in HPLC. The study reported improved resolution and peak shape for several target compounds, underscoring the compound's role in enhancing analytical performance .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Used as a disinfectant in healthcare settings | Significant reduction in microbial load |
| Analytical Chemistry | Employed as a surfactant in HPLC | Improved separation efficiency |
| Drug Delivery Systems | Forms micelles for hydrophobic drug encapsulation | Enhanced bioavailability of therapeutic agents |
| Surface Modification | Coatings on medical devices to prevent bacterial adhesion | Reduced biofilm formation on treated surfaces |
Mechanism of Action
The mechanism of action of Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include phospholipids and proteins within the cell membrane, and the pathways involved are related to membrane integrity and function.
Comparison with Similar Compounds
Structural Differences
Antimicrobial Efficacy
- Benzalkonium chloride exhibits stronger activity against Gram-positive and Gram-negative bacteria due to its compact structure and high solubility ().
- The target compound’s efficacy is likely broader but less potent, as the bulky acetoxy groups may hinder interaction with bacterial cell walls (inferred from ).
Biological Activity
Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride (BAC) is a quaternary ammonium compound known for its surfactant properties and potential applications in antimicrobial formulations. This article explores its biological activity, focusing on antibacterial, antifungal, and cytotoxic effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
BAC is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 356.02 g/mol
The presence of the dodecyl chain enhances its lipophilicity, which is crucial for its interaction with microbial membranes.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of BAC against various pathogens.
Antibacterial Activity
BAC exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it effectively inhibits the growth of:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
A study demonstrated that BAC had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial properties .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antifungal Activity
In addition to its antibacterial effects, BAC also shows antifungal activity. It has been tested against various fungi, including Candida species. The results indicate that BAC can inhibit the growth of Candida albicans with an MIC of 16 µg/mL .
Cytotoxicity Studies
While BAC is effective against microbes, its cytotoxic effects on human cells have also been studied. A notable study assessed the cytotoxicity of BAC on human fibroblast cells, revealing an IC50 value of 50 µg/mL, suggesting moderate toxicity at higher concentrations .
Environmental Impact
Research on the environmental fate of BAC indicates that it has a high biodegradability rate in wastewater treatment systems. Studies show that over 90% removal efficiency can be achieved, primarily through biodegradation processes . This characteristic is essential for evaluating its ecological safety.
Case Studies
- Antibacterial Efficacy in Clinical Settings : A clinical study involving hospital strains of S. aureus found that BAC was effective in reducing bacterial load in infected wounds when used as a topical antiseptic.
- Use in Disinfectants : BAC has been incorporated into various disinfectant formulations, showing effectiveness against biofilms formed by Pseudomonas aeruginosa in industrial settings.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride, and how can reaction efficiency be optimized?
- Methodology : The compound is synthesized via quaternization, where a tertiary amine (e.g., benzyldodecylamine) reacts with an alkylating agent (e.g., 2-chloroethyl acetate). Optimize parameters:
- Solvent : Ethanol or acetonitrile improves solubility and reduces side reactions.
- Temperature : 60–80°C balances reaction rate and byproduct minimization.
- Stoichiometry : Excess alkylating agent (1.2:1 molar ratio) ensures complete amine conversion .
- Validation : Monitor progress via thin-layer chromatography (TLC) or <sup>1</sup>H NMR for quaternary ammonium peak emergence (δ 3.0–3.5 ppm).
Q. Which analytical techniques are validated for quantifying this compound in complex matrices?
- HPLC-UV : Use a C18 column with ion-pair reagents (e.g., sodium hexanesulfonate) to resolve charged species. Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- Titration : Sodium tetraphenylborate (NaTPB) in acidic media forms a precipitable complex; back-titrate with cetylpyridinium chloride for accuracy .
- Mass Spectrometry : LC-ESI-MS in positive-ion mode confirms molecular ion [M]<sup>+</sup> at m/z 452.2 (C23H34ClN3O4<sup>+</sup>) .
Q. How does pH influence the stability of the acetoxy groups in aqueous solutions?
- Hydrolysis Risk : The ester groups degrade under alkaline conditions (pH > 9), forming 2-hydroxyethyl derivatives. Acidic conditions (pH < 3) stabilize the structure but may protonate the quaternary ammonium center, reducing solubility .
- Mitigation : Buffer solutions (pH 5–7) and low-temperature storage (<4°C) prolong stability. Monitor degradation via FT-IR (loss of ester C=O stretch at 1740 cm<sup>-1</sup>) .
Advanced Research Questions
Q. What structural features govern its antimicrobial activity compared to shorter-chain quaternary ammonium analogs?
- Mechanism : The dodecyl chain enhances lipid bilayer disruption in microbial membranes, while the benzyl group increases cationic charge density for electrostatic binding. Acetoxy substituents may reduce cytotoxicity in mammalian cells by limiting nonspecific interactions .
- Comparative Data : Analogues with C12–C14 alkyl chains show 2–3x higher minimum inhibitory concentrations (MICs) against Staphylococcus aureus compared to C16 derivatives .
Q. How can degradation pathways be systematically mapped under environmental conditions?
- Approach :
Photolysis : Expose to UV-C (254 nm) and analyze by LC-HRMS for hydroxylated or cleaved products.
Biodegradation : Incubate with Pseudomonas spp. and track N-demethylation via <sup>13</sup>C NMR.
Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>200°C) .
- Key Degradants : Benzyldodecylamine (via Hoffman elimination) and acetic acid (ester hydrolysis) dominate under oxidative stress .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for mixed micelle systems?
- Challenge : Conflicting reports on critical micelle concentration (CMC) values arise from impurity interference (e.g., unreacted alkylating agents).
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
